

# Head-to-head comparison of Ceralifimod with other second-generation S1P modulators

Author: BenchChem Technical Support Team. Date: December 2025



# A Head-to-Head Comparison of Ceralifimod with Second-Generation S1P Modulators

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of oral therapeutics for autoimmune diseases, particularly relapsing forms of multiple sclerosis (MS). By targeting S1P receptors, these drugs prevent the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of autoreactive immune cells into the central nervous system. The first-generation S1P modulator, fingolimod, demonstrated efficacy but was associated with off-target effects due to its non-selective binding profile. This led to the development of second-generation modulators with improved selectivity, aiming for a better safety profile while maintaining or enhancing efficacy. This guide provides a detailed head-to-head comparison of **Ceralifimod** (ONO-4641), an investigational second-generation S1P modulator, with other approved second-generation agents: Ozanimod, Siponimod, and Ponesimod. The information is supported by available experimental data to aid researchers and drug development professionals in their understanding of these compounds.

## Mechanism of Action: The S1P Signaling Pathway



Sphingosine-1-phosphate receptors (S1PRs) are a family of five G protein-coupled receptors (S1P1-5) that play crucial roles in various physiological processes, including immune cell trafficking.[1] The primary mechanism of action for S1P modulators in autoimmune diseases involves their effect on the S1P1 receptor on lymphocytes.[2] Binding of the modulator to S1P1 leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes.[3] This sequestration of lymphocytes in the lymphoid organs reduces their circulation in the peripheral blood and subsequent infiltration into target tissues.[4] Second-generation S1P modulators were designed to be more selective for specific S1P receptor subtypes, primarily S1P1 and S1P5, to minimize the side effects associated with the activation of other subtypes like S1P3, which is linked to cardiovascular effects.[5] **Ceralifimod**, like other second-generation modulators, does not require phosphorylation to become active, unlike the first-generation compound fingolimod.



Click to download full resolution via product page

Figure 1: Simplified S1P signaling pathway and the effect of Ceralifimod.

# Comparative Analysis of Receptor Selectivity and Potency

The defining characteristic of second-generation S1P modulators is their enhanced selectivity for S1P1 and S1P5 receptors. This selectivity is crucial for minimizing off-target effects. The



following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of **Ceralifimod**, Ozanimod, Siponimod, and Ponesimod for the five S1P receptor subtypes.

Table 1: S1P Receptor Binding Affinity (Ki, nM)

| Compoun<br>d | S1P1  | S1P2    | S1P3  | S1P4 | S1P5  | Referenc<br>e(s) |
|--------------|-------|---------|-------|------|-------|------------------|
| Ceralifimod  | 0.626 | >5450   | >5630 | 28.7 | 0.574 | _                |
| Ozanimod     | 0.63  | -       | -     | -    | 3.13  | _                |
| Siponimod    | -     | >10,000 | >1000 | 750  | -     | _                |
| Ponesimod    | -     | -       | -     | -    | -     | _                |

Note: A comprehensive and directly comparable set of Ki values across all compounds from a single source is not available. Dashes indicate data not found in the reviewed sources.

Table 2: S1P Receptor Functional Potency (EC50, nM)

| Compoun<br>d | S1P1   | S1P2    | S1P3  | S1P4  | S1P5  | Referenc<br>e(s) |
|--------------|--------|---------|-------|-------|-------|------------------|
| Ceralifimod  | 0.0273 | -       | -     | -     | 0.334 |                  |
| Ozanimod     | -      | -       | -     | -     | -     | _                |
| Siponimod    | 0.46   | >10,000 | >1111 | 383.7 | 0.3   | _                |
| Ponesimod    | 5.7    | -       | -     | -     | -     | _                |

Note: EC50 values can vary depending on the specific assay used. Dashes indicate data not found in the reviewed sources.

From the available data, **Ceralifimod** demonstrates high potency for S1P1 and S1P5, with an EC50 in the picomolar range for S1P1. This high potency is a key feature of this investigational drug.



### **Preclinical and Clinical Data Overview**

While direct head-to-head clinical trials comparing **Ceralifimod** with other second-generation S1P modulators are not available, a comparison can be drawn from their individual preclinical and clinical study results.

#### Ceralifimod (ONO-4641)

In preclinical models of experimental autoimmune encephalomyelitis (EAE), a model for MS, **Ceralifimod** demonstrated a dose-dependent reduction in disease severity and lymphocyte infiltration into the spinal cord. It was also shown to prevent relapse in a relapsing-remitting EAE model. In a Phase 2 clinical trial (DreaMS), **Ceralifimod** significantly reduced the number of new or enlarging T2 lesions in patients with relapsing-remitting MS. However, the clinical development of **Ceralifimod** for MS was discontinued for strategic reasons.

#### Ozanimod

Ozanimod has been approved for the treatment of relapsing forms of MS. Its efficacy was demonstrated in the Phase 3 RADIANCE and SUNBEAM trials.

#### Siponimod

Siponimod is approved for the treatment of active secondary progressive MS. The Phase 3 EXPAND trial showed that Siponimod significantly reduced the risk of disability progression compared to placebo.

#### Ponesimod

Ponesimod is approved for the treatment of relapsing forms of MS. In the Phase 3 OPTIMUM trial, Ponesimod demonstrated superiority over teriflunomide in reducing the annualized relapse rate.

Table 3: Comparative Pharmacodynamic and Pharmacokinetic Properties



| Parameter                | Ceralifimod                                              | Ozanimod                     | Siponimod                    | Ponesimod                    |
|--------------------------|----------------------------------------------------------|------------------------------|------------------------------|------------------------------|
| Requires Phosphorylation | No                                                       | No                           | No                           | No                           |
| Lymphocyte<br>Reduction  | Dose-dependent reduction observed in preclinical studies | ~57% reduction from baseline | ~70% reduction from baseline | ~70% reduction from baseline |
| Lymphocyte<br>Recovery   | -                                                        | ~1 month                     | ~10 days                     | ~1-2 weeks                   |
| Elimination Half-        | -                                                        | -                            | -                            | -                            |

Note: Dashes indicate data not found in the reviewed sources.

## **Experimental Protocols**

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are generalized protocols for key assays used in the characterization of S1P modulators.

## **Radioligand Binding Assay**

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Head-to-head comparison of Ceralifimod with other second-generation S1P modulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668400#head-to-head-comparison-of-ceralifimod-with-other-second-generation-s1p-modulators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



